molecular formula C21H21N5 B2440326 5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896804-04-9

5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2440326
CAS RN: 896804-04-9
M. Wt: 343.434
InChI Key: MQTSFEBDZIHFFB-UHFFFAOYSA-N
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Description

The compound “5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound. It has been studied for its potential anti-inflammatory effects .


Chemical Reactions Analysis

The specific chemical reactions involving “5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Antibacterial Applications

Compounds related to 5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for their antibacterial properties. For instance, new pyrazole and pyrazolopyrimidine derivatives were synthesized and showed significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Rahmouni et al., 2014).

Anticancer Applications

Another domain of interest is the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amines, particularly against Mycobacterium tuberculosis. Compounds have been designed and synthesized, displaying potent in vitro growth inhibition of M.tb, with certain analogues showing low hERG liability and good metabolic stabilities, making them potential candidates for the treatment of tuberculosis (Sutherland et al., 2022).

Anti-Inflammatory and Antinociceptive Activities

Research on pyrimidine-containing compounds, such as 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, demonstrates their anti-inflammatory and antinociceptive activities. These findings support the potential therapeutic use of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).

Anticancer Agent Development

The synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been explored for potential anticancer applications. Certain compounds demonstrated promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micromolar concentrations (Chavva et al., 2013).

Mechanism of Action

The compound and its derivatives have been studied for their anti-inflammatory effects. They have been found to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-21(2,3)18-13-19(24-16-9-11-22-12-10-16)26-20(25-18)17(14-23-26)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTSFEBDZIHFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine

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